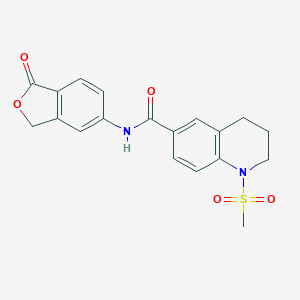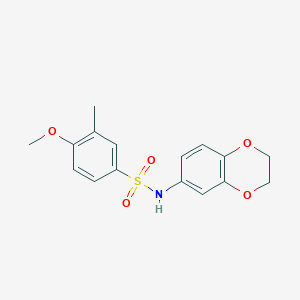![molecular formula C15H23NO4 B263348 Tert-butyl [4-(2-ethoxyethoxy)phenyl]carbamate](/img/structure/B263348.png)
Tert-butyl [4-(2-ethoxyethoxy)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl [4-(2-ethoxyethoxy)phenyl]carbamate is a chemical compound that is commonly used in scientific research for its unique properties. This compound is also known as TEBPC and is widely used in organic synthesis and drug development.
Wirkmechanismus
The mechanism of action of TEBPC is not well understood. However, it is believed to act as a carbamate inhibitor of cholinesterase enzymes. Cholinesterase enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in many physiological processes.
Biochemical and Physiological Effects:
TEBPC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cholinesterase enzymes, which can lead to an increase in acetylcholine levels. This can have a variety of effects on the body, including muscle contractions, increased heart rate, and increased secretion of certain glands.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TEBPC in lab experiments is its versatility. It can be used in a variety of different reactions and is a useful building block for the synthesis of other compounds. However, TEBPC can be difficult to synthesize and is relatively expensive compared to other chemicals.
Zukünftige Richtungen
There are many potential future directions for the use of TEBPC in scientific research. One potential area of research is the development of new drugs and other bioactive molecules. TEBPC could also be used in the development of new materials and polymers. Additionally, further research could be done to better understand the mechanism of action of TEBPC and its effects on the body.
Conclusion:
In conclusion, TEBPC is a versatile chemical compound that is widely used in scientific research. Its unique properties make it a useful building block for the synthesis of other compounds and it has a variety of biochemical and physiological effects. While there are some limitations to its use, there are many potential future directions for the use of TEBPC in scientific research.
Synthesemethoden
The synthesis of TEBPC is a multi-step process that involves the reaction of several different chemicals. The first step in the synthesis process is the reaction of p-nitrophenol with ethylene oxide to form 4-(2-nitroethoxy)phenol. This compound is then reduced using hydrogen gas and a palladium catalyst to form 4-(2-aminoethoxy)phenol. The final step in the synthesis process is the reaction of 4-(2-aminoethoxy)phenol with tert-butyl chloroformate to form TEBPC.
Wissenschaftliche Forschungsanwendungen
TEBPC is primarily used in scientific research as a building block for the synthesis of other compounds. It is commonly used in the development of drugs and other bioactive molecules. TEBPC is also used in the synthesis of polymers and other materials.
Eigenschaften
Produktname |
Tert-butyl [4-(2-ethoxyethoxy)phenyl]carbamate |
|---|---|
Molekularformel |
C15H23NO4 |
Molekulargewicht |
281.35 g/mol |
IUPAC-Name |
tert-butyl N-[4-(2-ethoxyethoxy)phenyl]carbamate |
InChI |
InChI=1S/C15H23NO4/c1-5-18-10-11-19-13-8-6-12(7-9-13)16-14(17)20-15(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,16,17) |
InChI-Schlüssel |
IZRZSUZKQPZLLZ-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=C(C=C1)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCOCCOC1=CC=C(C=C1)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1,3-benzodioxol-5-yl)-2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B263268.png)
![N-[3-(1,3-dioxan-2-yl)phenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B263270.png)
![N-[3-(1,2-oxazol-3-ylmethoxy)phenyl]acetamide](/img/structure/B263272.png)
![benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate](/img/structure/B263274.png)

![1-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(diethylcarbamoyl)pyridinium](/img/structure/B263276.png)
![methyl 4-[(6-oxodibenzo[cd,g]indazol-2(6H)-yl)methyl]benzoate](/img/structure/B263277.png)

![N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-(1,3-benzodioxol-5-yloxy)acetamide](/img/structure/B263282.png)
![2-{[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263283.png)
![1-[(1,3-Benzodioxol-5-yloxy)acetyl]indoline](/img/structure/B263284.png)

![2,6-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263288.png)
